molecular formula C9H6ClN B121035 2-Chloroquinoline CAS No. 612-62-4

2-Chloroquinoline

Cat. No.: B121035
CAS No.: 612-62-4
M. Wt: 163.6 g/mol
InChI Key: OFUFXTHGZWIDDB-UHFFFAOYSA-N
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Description

2-Chloroquinoline (C₉H₆ClN) is a halogenated heterocyclic compound featuring a quinoline backbone with a chlorine atom at the 2-position. Its synthesis typically involves chlorination of quinolin-2(1H)-one using reagents like phosphorus oxychloride (POCl₃) or chloroformyl isobutanolate, achieving yields up to 95% under optimized conditions . The chlorine substituent enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications of this compound include:

  • Antiviral agents: Designed as dual inhibitors of SARS-CoV-2 MPro and PLPro proteases, leveraging its nucleophilic warhead capability .
  • Antimycobacterial activity: 3D-QSAR studies highlight its pharmacophoric role in inhibiting Mycobacterium tuberculosis H37Rv .
  • Antifungal agents: Non-azole derivatives show efficacy against Aspergillus and Penicillium species .
  • Synthetic utility: Serves as a substrate in Suzuki–Miyaura couplings, yielding 2-arylquinolines with >95% efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinoline can be synthesized through several methods. One common method involves the reaction of vinylaniline with phosgene . Another method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to convert acetanilides into this compound-3-carbaldehydes . This reaction typically involves heating the reactants in a suitable solvent such as phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as copper salts and ligands like proline can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium chloride, triethylamine, triphenylphosphine, and various solvents such as acetonitrile . Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phenylacetylene yields 2-(phenylethynyl)quinoline-3-carbaldehyde .

Scientific Research Applications

Medicinal Chemistry

2-Chloroquinoline derivatives have been extensively studied for their pharmacological properties. They have demonstrated activities against a variety of diseases, including:

  • Antimicrobial Activity : Compounds based on this compound exhibit antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and various strains of bacteria resistant to conventional antibiotics .
  • Anticancer Properties : Several studies highlight the anticancer potential of this compound derivatives. They act through mechanisms such as inhibiting DNA topoisomerases and inducing apoptosis in cancer cells. For example, a study reported that this compound-based compounds inhibited the growth of cancer cell lines with low cytotoxicity .
  • Antiviral Activity : Recent research has focused on developing dual inhibitors targeting the SARS-CoV-2 proteases (M Pro and PL Pro) using this compound scaffolds. These inhibitors exhibited potent antiviral activity with minimal cytotoxic effects, making them promising candidates for further development against COVID-19 .

Table 1: Biological Activities of this compound Derivatives

Activity TypeExample CompoundsTarget Pathogen/ConditionReference
AntibacterialNadifloxacinMRSA
AnticancerVarious derivativesCancer cell lines
AntiviralDual inhibitorsSARS-CoV-2
AntimalarialAmodiaquineMalaria

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its utility in multicomponent reactions (MCRs) allows for the efficient construction of diverse heterocycles.

  • Synthesis of Heterocycles : this compound is used in reactions to create various fused heterocyclic systems. This includes its application in the synthesis of pyrimidines and other bioactive scaffolds .
  • Reactivity in Multicomponent Reactions : The compound participates in MCRs to produce novel structures with potential biological activity. For example, reactions involving this compound derivatives have led to the development of new anti-inflammatory agents .

Table 2: Synthetic Applications of this compound

Reaction TypeProducts ObtainedReference
Multicomponent Reactions (MCRs)Pyrimidine derivatives
Condensation ReactionsHydrazones and other heterocycles
Cyclization ReactionsFused quinoline derivatives

Material Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

  • Fluorescent Probes : Research indicates that derivatives can be utilized as fluorescent probes in bioimaging applications. Their ability to form stable complexes with metal ions enhances their utility in this field .
  • Polymeric Materials : The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties .

Case Studies

  • Antiviral Development : A recent study designed several this compound-based compounds as dual inhibitors against SARS-CoV-2 proteases. These compounds were synthesized through a rational design approach, demonstrating high potency and low cytotoxicity, paving the way for potential therapeutic options against COVID-19 .
  • Anticancer Research : A series of experiments evaluated the cytotoxic effects of various this compound derivatives on different cancer cell lines, revealing promising results that support further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-chloroquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Chloroquinoline vs. Quinoline: Structural and Electronic Properties

Density functional theory (DFT) studies reveal distinct differences:

  • Bond length: The C-Cl bond in this compound measures 1.73 Å, introducing localized electron withdrawal .
  • HOMO-LUMO gap: Reduced to 4.8 eV (vs. 5.2 eV in quinoline), enhancing reactivity in electrophilic substitutions .
  • Dipole moment : Higher polarity (2.5 D vs. 2.1 D) improves solubility in polar solvents .
  • Toxicity: Quinoline induces hepatocellular carcinomas in rats, while this compound causes only mild hepatic fatty changes .

This compound vs. 2-Arylquinolines: Reactivity in Cross-Coupling Reactions

  • Catalytic efficiency: Suzuki–Miyaura coupling of this compound with aryl boronic acids achieves 97% yield under aqueous conditions, outperforming 2-bromo- and 2-iodoquinoline derivatives, which require higher catalyst loadings .
  • Electronic effects: The electron-withdrawing chlorine atom facilitates oxidative addition in palladium-catalyzed reactions, whereas 2-methoxyquinoline derivatives show reduced reactivity .

This compound vs. Other Chloroheterocycles: Antimicrobial and Anticancer Efficacy

  • Antimicrobial activity: this compound hydrazones (e.g., compound 4f) inhibit E. coli and C. albicans with MIC values comparable to 2-chloropyridine derivatives but lower toxicity .

Data Tables

Table 1. Structural and Electronic Properties of Quinoline and this compound

Parameter Quinoline This compound Reference
C-Cl bond length (Å) N/A 1.73
HOMO-LUMO gap (eV) 5.2 4.8
Dipole moment (D) 2.1 2.5

Table 2. Biological Activity of this compound Derivatives vs. Analogues

Activity This compound Derivative Comparable Compound Efficacy Insight Reference
Antiviral (SARS-CoV-2) Dual MPro/PLPro inhibitors Non-halogenated quinolines Higher dual inhibition
Antimycobacterial 3D-QSAR-optimized derivatives 2-Methoxyquinoline Improved target binding
Antifungal Non-azole amines Fluconazole Comparable efficacy

Table 3. Toxicity Profile: Quinoline vs. This compound

Parameter Quinoline This compound Reference
Carcinogenicity Hepatocellular carcinomas (100% at 0.25% dose) No neoplasia
Hepatotoxicity Severe necrosis Mild fatty changes

Biological Activity

2-Chloroquinoline is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antiviral, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a chlorine atom at the second position of the quinoline ring. Its molecular formula is C9H6ClNC_9H_6ClN, and it exhibits a range of chemical reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. A study designed dual inhibitors targeting the main protease (M Pro) and papain-like protease (PL Pro) of SARS-CoV-2, utilizing this compound as a pharmacophore. The synthesized compounds showed significant inhibition with Ki<2μMK_i<2\,\mu M and minimal cytotoxicity. Notably, one compound demonstrated nanomolar potency against both enzymes, indicating its potential as a therapeutic agent against COVID-19 .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. In one investigation, compounds derived from this compound-3-carbonitrile were screened for activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition zones, with some compounds showing comparable efficacy to standard antibiotics like amoxicillin .

CompoundBacterial StrainInhibition Zone (mm)
Compound 5S. aureus11.00 ± 0.03
Compound 6E. coli11.00 ± 0.04
Compound 8E. coli12.00 ± 0.00

Antioxidant Activity

The antioxidant capacity of this compound derivatives was evaluated through various assays, including DPPH radical scavenging tests. Compounds demonstrated varying degrees of antioxidant activity, with some achieving IC50 values significantly lower than that of ascorbic acid, indicating their potential as antioxidant agents .

Case Studies and Research Findings

  • Dual Inhibitors Against SARS-CoV-2 :
    • A study synthesized several derivatives based on the this compound scaffold that inhibited both M Pro and PL Pro effectively. The best-performing compound showed a binding affinity in the nanomolar range and was non-toxic to human cells .
  • Antibacterial Screening :
    • A series of synthesized compounds from this compound-3-carbonitrile were tested against common pathogens. Compounds showed promising antibacterial activity with clear inhibition zones, suggesting their potential use in treating bacterial infections .
  • Antioxidant Properties :
    • Various derivatives were tested for their free radical scavenging abilities, revealing that some compounds had superior antioxidant properties compared to traditional antioxidants like vitamin C .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-chloroquinoline derivatives via N-alkylation?

  • Methodological Answer : The synthesis involves three stages: (1) Preparation of 2-chloro-3-formylquinoline using Vilsmeier's reagent (POCl₃/DMF) via formylation of acetanilide derivatives . (2) Condensation with o-phenylenediamine to form 3-(1H-benzimidazolyl)-2-chloroquinoline, confirmed by the disappearance of the aldehyde proton (δ 10.52 ppm in ¹H NMR) . (3) N-alkylation using alkyl/aryl chlorides (e.g., benzyl chloride for 3b), monitored by shifts in methylene protons (δ ~5.6 ppm) and sp³ carbons (~50 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.3–8.9 ppm) and carbons (110–153 ppm). Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ at m/z 370 for 3b). For intermediates, track aldehyde proton disappearance (δ 10.52 ppm) and methylene group formation (δ ~5.6 ppm) .

Q. How can researchers assess the purity of this compound prior to biological testing?

  • Methodological Answer : Combine HPLC (UV detection at 254 nm) with elemental analysis (C, H, N within ±0.4% of theoretical values). Validate via ¹H NMR peak integration for impurities (<5%) and melting point consistency (e.g., 242°C for 3a) .

Q. What are common chlorination agents for synthesizing this compound?

  • Methodological Answer : POCl₃ and trichloroisocyanuric acid (TCCA) are widely used. For example, refluxing 2(1H)-quinolinone with TCCA in toluene yields 50% this compound. Optimize solvent (xylene vs. toluene) and stoichiometry (2 equivalents of TCCA improves yield to ~60%) .

Advanced Research Questions

Q. How can DFT calculations validate the electronic properties of this compound?

  • Methodological Answer : Perform geometry optimization at B3LYP/6-311++G(d,p) level. Compare computed IR vibrational modes (e.g., C-Cl stretch at ~750 cm⁻¹) with experimental data. Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and MEP surfaces to identify nucleophilic/electrophilic sites . Validate NMR shifts via GIAO method (deviation <0.3 ppm for ¹H and <5 ppm for ¹³C) .

Q. How to resolve discrepancies in reported thermodynamic values (e.g., vaporization enthalpy)?

  • Methodological Answer : Use transpiration method with controlled nitrogen flow (100–200 mL/min) to measure vapor pressure-temperature dependence. Calculate vaporization enthalpy (ΔHvap) via Clausius-Clapeyron equation, ensuring uncertainties account for calorimetry errors (±0.55 kJ·mol⁻¹). Compare with sublimation data (ΔHsub) using Kirchhoff’s law .

Design a study to assess dual inhibitory activity against SARS-CoV-2 MPro and PLPro.

  • Methodological Answer : (1) Synthesize derivatives with S1/S1′-binding motifs (e.g., this compound linked to warheads like α-ketoamide). (2) Perform enzymatic assays (IC₅₀ via fluorescence resonance) and cytotoxicity screening (CC₅₀ in Vero cells). (3) Validate binding via molecular docking (PDB: 6LU7 for MPro) and MD simulations (RMSD <2.0 Å) .

Q. How to optimize N-alkylation yields in this compound derivatives?

  • Methodological Answer : Screen bases (NaH vs. K₂CO₃) and solvents (DMF vs. THF) under inert conditions. Use kinetic monitoring (TLC, Rf ~0.5 in ethyl acetate/hexane) to adjust reaction time (6–24 hrs). For sterically hindered substrates, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields from 46% to >60% .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

  • Methodological Answer : Variability arises from reaction conditions (e.g., POCl₃/DMF ratio in Vilsmeier reagent, temperature gradients during formylation). For example, Meth-Cohn’s method yields 40% 2-chloro-3-formylquinoline, while TCCA-based chlorination achieves 50–60% under reflux . Optimize nitrogen flow (200 mL/min reduces byproduct formation) and substrate purity (HPLC >95%) .

Q. How to interpret conflicting bioactivity results in this compound derivatives?

  • Methodological Answer : Discrepancies in MIC values (e.g., 12.5 µg/mL for compound 21 vs. 30–120 ng/mL for bedaquiline) may stem from assay protocols (broth microdilution vs. agar diffusion) or bacterial strains (ATCC vs. clinical isolates). Normalize data using positive controls (ciprofloxacin for bacteria) and validate via time-kill curves .

Properties

IUPAC Name

2-chloroquinoline
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InChI

InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
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InChI Key

OFUFXTHGZWIDDB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)Cl
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Molecular Formula

C9H6ClN
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DSSTOX Substance ID

DTXSID8060612
Record name Quinoline, 2-chloro-
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Molecular Weight

163.60 g/mol
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Physical Description

Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS]
Record name 2-Chloroquinoline
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Vapor Pressure

0.00508 [mmHg]
Record name 2-Chloroquinoline
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CAS No.

612-62-4
Record name 2-Chloroquinoline
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Synthesis routes and methods

Procedure details

To 13.25 g (69.7 mmol) of 4-hydroxy-3-nitroisoquinoline was added 120 mL of phosphorous trichloride. After the mixture had been refluxed for 3 hours, 80 mL of POCl3 was distilled out. The remaining solution was poured onto approximately 150 g of crushed ice. The resulting solid was filtered and recrystallized from ethanol to give 6.2 g (42.5%) of the chioroquinoline as yellow needles: mp 103-104° C. (lit mp 108-109° C.); 1H-NMR (DMSO-d6, 200 MHz) δ 9.20 (s, 1H), 8.5 (d, 1H) 8.30 (d, 1H), 7.8 (m, 2H); IR (KBr) 1530 (s, NO2), 1344 (s, NO2) cm−1.
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
42.5%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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